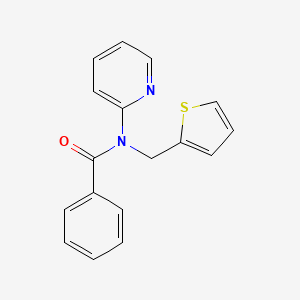
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of fluorinated phenyl, oxadiazole, and oxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Synthesis of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide.
Coupling of the fluorinated phenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
化学反应分析
Types of Reactions
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
科学研究应用
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 5-(3-fluorophenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
- 5-(4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The presence of both fluorinated and methylated phenyl groups in 5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide distinguishes it from similar compounds. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C19H13FN4O3 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
5-(3-fluoro-4-methylphenyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13FN4O3/c1-11-7-8-13(9-14(11)20)16-10-15(22-26-16)19(25)21-18-17(23-27-24-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,24,25) |
InChI 键 |
HBXDSIOXBZDXCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11339372.png)
![1-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11339382.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]adamantane-1-carboxamide](/img/structure/B11339397.png)
![2-ethyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11339399.png)
![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11339409.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11339410.png)
![N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11339412.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339421.png)
![(3-Nitrophenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11339425.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11339434.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11339439.png)
